molecular formula C34H36O2P2 B6335987 (2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1202033-21-3

(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)

Cat. No. B6335987
CAS RN: 1202033-21-3
M. Wt: 538.6 g/mol
InChI Key: PXMPZIBJGLMMQU-BHBXGUOQSA-N
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Description

(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) is a useful research compound. Its molecular formula is C34H36O2P2 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) is 538.21905438 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity and Organic Synthesis

Research on compounds bearing di-tert-butylphenol moieties, like the targeted compound, often explores their utility in organic synthesis and their potential antioxidant activities. For instance, the synthesis of new oxadiazoles bearing 2,6-di-tert-butylphenol groups has been investigated for their antioxidant properties, showing significant free-radical scavenging ability in assays such as DPPH and ferric reducing antioxidant power (FRAP) assays (Shakir, Ariffin, & Abdulla, 2014).

Photochemical Properties

Compounds with similar structural features have been studied for their photochemical transformations and properties. For example, research into the photochemical transformations of certain substituted compounds under UV irradiation has yielded data on the absorption and fluorescence properties of synthesized compounds and their photoproducts, contributing to the understanding of their potential applications in materials science and organic synthesis (Kravchenko et al., 2018).

Catalysis and Organometallic Chemistry

The structural motifs found in these types of compounds are of interest in catalysis and organometallic chemistry. Diphosphine ligands with large P−P distances, for example, have been explored for their roles in catalytic processes, such as the palladium-catalyzed telomerization of 1,3-butadiene with methanol. These studies aim to improve the selectivity and yield of catalytic reactions, highlighting the relevance of structurally complex phosphorus compounds in industrial chemistry (Tschan et al., 2011).

Organic Phosphorus Chemistry

Research on highly unsaturated phosphorus compounds, including those involving vinyl phosphaalkynes, showcases the generation and reactions of these entities, underscoring the versatility and reactivity of phosphorus-containing compounds in organic synthesis. Such studies extend the repertoire of synthetic tools available for constructing complex organic molecules, potentially including those with biological activity or material properties (Ionkin, Marshall, & Fish, 2009).

Mechanism of Action

Target of Action

It is known that this compound is a p-chiral biphosphorus ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the compound likely interacts with certain metal ions in biological systems.

Mode of Action

The compound is used in a variety of asymmetric transition metal-catalyzed transformations including hydrogenations, propargylations, reductions, and hydroformylations . This suggests that it may interact with its targets by facilitating these transformations, possibly by acting as a catalyst or co-catalyst.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and carries out its functions. For this compound, it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures.

properties

IUPAC Name

(2S,3S)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPZIBJGLMMQU-BHBXGUOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=CC=CC=C3)[C@H]4OC5=CC=CC(=C5[P@@]4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

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